molecular formula C8H18S B1615567 Hexane, 1-(ethylthio)- CAS No. 7309-44-6

Hexane, 1-(ethylthio)-

Cat. No. B1615567
CAS RN: 7309-44-6
M. Wt: 146.3 g/mol
InChI Key: MGVUJBCOCITTRS-UHFFFAOYSA-N
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Description

Hexane, 1-(ethylthio)-, also known as 1-(Ethylthio)hexane or Ethyl hexyl sulfide, is a chemical compound with the molecular formula C8H18S . It has an average mass of 146.294 Da and a monoisotopic mass of 146.112915 Da .


Molecular Structure Analysis

The molecular structure of Hexane, 1-(ethylthio)- consists of a hexane molecule where one hydrogen atom is replaced by an ethylthio group . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

Hexane, 1-(ethylthio)- has a molecular weight of 146.294 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Efficient Separation Processes

  • Ethyl acetate and n-hexane separation : A study developed an extractive distillation (ED) process for separating ethyl acetate and n-hexane, which are challenging due to the formation of a minimum boiling azeotrope. The process uses N-methyl-2-pyrrolidone as an entrainer and is enhanced with a vapor recompression heat pump to improve thermal efficiency, leading to lower operating and total annual costs compared to conventional methods (Feng et al., 2020).

Catalyst Development

  • Catalytic hydrocarbon reforming : Ethylthio alkane ligands were used for synthesizing Pd(II) complexes, which, when anchored to the MCM-41 matrix, acted as effective catalysts in hydrocarbon reforming. This catalytic action was especially notable in n-hexane and n-heptane reformation reactions, with high turnover numbers (TONs) and selectivity under optimized conditions (Mishra & Kumar, 2011).

Sustainability Metrics in Chemical Processes

  • Sustainability in alcohol production : The study involved using sustainability metrics alongside laboratory research for the production of higher alcohols from ethanol, specifically focusing on 2-Ethyl-1-hexanol. It provided valuable insights into the effectiveness of early-stage sustainability metrics and the challenges in transitioning from biobased processes to conventional fossil-based processes (Patel et al., 2015).

Antibacterial and Antifungal Applications

  • Medicinal plant research and microbial protein interaction : The study on Persea duthiei indicated its components' potent antibacterial and antifungal activities, especially the n-hexane and ethyl acetate fractions. Molecular docking studies of isolated compounds from the plant demonstrated strong efficacy against specific microbial proteins (Ullah et al., 2022).

Chemical Reactivity and Synthesis

  • Chemical synthesis and reactivity : Research on hex-1-ene- and hexane-1,3-sultones emphasized their reactivity towards model nucleophiles, shedding light on their chemical behavior and potential applications in synthesis (Meschkat et al., 2001).

  • Ethoxylation of alkenes : The study demonstrated the ethoxylation of 1-hexene with bioethanol, showcasing high selectivity for ethoxy alkanes. This process indicated a potential pathway for synthesizing green chemicals and high boiling solvents (Radhakrishnan et al., 2012).

  • Synthesis of aminomethoxy-substituted alkanes : The Mannich condensation of 1-(ethylthio)heptane-2-ol led to the synthesis of aminomethoxy-substituted 1-(ethylthio)heptanes, with significant antimicrobial activity and potential as additives to lubricating oils (Mammadbeyli et al., 2013).

Safety And Hazards

Hexane, 1-(ethylthio)- is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-ethylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVUJBCOCITTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334963
Record name Hexane, 1-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexane, 1-(ethylthio)-

CAS RN

7309-44-6
Record name 1-(Ethylthio)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7309-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Valencia - saber.ucv.ve
La determinación de azufre en combustibles livianos se ha venido realizando mediante el uso de técnicas analíticas tales como: Espectroscopia de Fluorescencia de rayos-X por onda …
Number of citations: 1 saber.ucv.ve

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